3-Nitro-N-pentylaniline
Description
Structure
3D Structure
Properties
CAS No. |
918499-57-7 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-nitro-N-pentylaniline |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-4-8-12-10-6-5-7-11(9-10)13(14)15/h5-7,9,12H,2-4,8H2,1H3 |
InChI Key |
ZMDIDTIBYBUXIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Strategic Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Pathways for 3-Nitro-N-pentylaniline
Traditional methods for the synthesis of this compound rely on classical organic reactions, primarily focusing on the sequential introduction of the nitro and pentyl groups onto the aniline (B41778) scaffold.
Nitration of N-Pentylaniline Precursors
One of the most direct routes to this compound involves the electrophilic nitration of N-pentylaniline. This reaction typically employs a nitrating mixture, most commonly a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
The amino group (-NH-pentyl) of the N-pentylaniline precursor is an activating, ortho-, para-directing group. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₂⁺-pentyl). This protonated form is a deactivating, meta-directing group. Consequently, the nitration of N-pentylaniline can lead to a mixture of isomers, with a significant proportion of the meta-isomer, this compound, being formed. youtube.com The reaction often yields a mixture of products, including ortho-nitro, para-nitro, and the desired meta-nitro isomers, necessitating purification to isolate the target compound. youtube.com
To circumvent the formation of undesired isomers and potential oxidation of the aniline derivative, a common strategy involves the protection of the amino group prior to nitration. Acetylation of N-pentylaniline to form N-acetyl-N-pentylaniline is a typical approach. The resulting acetamido group is still ortho-, para-directing but is less activating and offers steric hindrance, which can influence the regioselectivity of the subsequent nitration step. After nitration, the acetyl group can be removed by hydrolysis to yield the desired nitroaniline. youtube.com
N-Alkylation Strategies for Nitroaniline Synthesis
An alternative and often more regioselective approach is the N-alkylation of 3-nitroaniline (B104315). In this method, the nitro group is introduced onto the aniline ring first, and the pentyl group is subsequently attached to the nitrogen atom. This strategy avoids the issue of controlling regioselectivity during the nitration of a substituted aniline.
The N-alkylation can be achieved by reacting 3-nitroaniline with a suitable pentylating agent, such as a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane), in the presence of a base. The base, such as potassium carbonate or cesium carbonate, deprotonates the amino group of 3-nitroaniline, increasing its nucleophilicity and facilitating the nucleophilic substitution reaction with the pentyl halide. researchgate.netresearchgate.net The choice of solvent, base, and reaction conditions can significantly influence the yield and selectivity of the mono-N-alkylation versus potential di-N-alkylation. researchgate.net
Recent advancements in N-alkylation methods include the use of cesium carbonate in anhydrous DMF, which has shown high chemoselectivity for the mono-N-alkylation of primary aromatic amines. researchgate.net This method often proceeds under milder conditions and can suppress the formation of undesired dialkylated products. researchgate.net
Interactive Data Table: Comparison of N-Alkylation Methods for Anilines
| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkyl Halides | Cs₂CO₃ | DMF | 55-90 | up to 98 | researchgate.net |
| Alkyl Halides | KF-Celite | CH₃CN | Not Specified | Good | researchgate.net |
| Pentyl Halides | Strong Base (e.g., NaH, K₂CO₃) | Not Specified | Not Specified | Not Specified | smolecule.com |
Reductive Amination Approaches in Related Systems
Reductive amination represents a powerful tool for the formation of C-N bonds and can be conceptually applied to the synthesis of this compound. thieme-connect.comfrontiersin.org This one-pot reaction typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. To synthesize this compound via this route, one could envision the reaction of 3-nitroaniline with pentanal.
The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (Schiff base). The imine is subsequently reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. thieme-connect.com
More recently, methods utilizing BH₃·THF in the presence of TMSCl and DMF have been shown to be effective for the reductive amination of electron-deficient anilines, offering rapid reaction times at low temperatures. thieme-connect.com Another approach involves the direct reductive coupling of nitro compounds with aldehydes or ketones using a hydrogenation catalyst, which combines the reduction of the nitro group and the reductive amination in a single process. frontiersin.orggoogle.com For instance, a nitroaniline can be reductively alkylated with a ketone in the presence of a hydrogenation catalyst like palladium on carbon (Pd/C). google.com A practical and environmentally friendly method for the one-pot reductive mono-N-alkylation of nitroarenes has been developed using zinc dust and acetic acid as the reducing system and a carbonyl compound as the alkyl source. nih.gov
Novel and Optimized Synthetic Routes
The development of more efficient, sustainable, and atom-economical synthetic methods is a major focus in modern chemistry. This has led to innovative approaches for the synthesis of substituted anilines, including this compound.
Catalytic Synthesis Innovations for Substituted Anilines
Catalysis plays a pivotal role in the development of novel synthetic routes for substituted anilines. Transition metal catalysts, in particular, have enabled a wide range of C-N bond-forming reactions.
Gold-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted anilines. rsc.org For example, a three-component reaction involving an aminoacetoaldehyde acetal, two different alkynes, and a cationic gold catalyst can produce a variety of substituted anilines in a modular fashion through a domino reaction sequence. rsc.org Supported gold nanoparticles on metal oxides like TiO₂ or Fe₂O₃ have also been shown to be highly chemoselective catalysts for the hydrogenation of nitro compounds to the corresponding anilines, a key step in many synthetic strategies. nih.gov
Palladium-catalyzed reactions are also widely used for aniline synthesis. A method utilizing a Pd/C-ethylene system allows for the synthesis of substituted anilines from cyclohexanones under non-aerobic conditions. bohrium.com Copper-catalyzed Chan-Lam coupling reactions provide an efficient route for the N-arylation of anilines using aryl boronic acids, and a novel Cu(BF₄)₂/activated carbon catalyst has been developed for this purpose. acs.org Furthermore, molybdenum-catalyzed 1,4-aminohydroxylation of dienes using anilines has been reported, showcasing the versatility of metal catalysis in aniline chemistry. rsc.org
Interactive Data Table: Innovative Catalytic Methods for Aniline Synthesis
| Catalytic System | Reaction Type | Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| Cationic Gold(I) | Three-component domino reaction | Aminoacetoaldehyde acetal, two alkynes | Modular synthesis of diverse anilines | rsc.org |
| Au/TiO₂ or Au/Fe₂O₃ | Chemoselective hydrogenation | Nitro compounds | High chemoselectivity for nitro group reduction | nih.gov |
| Pd/C–Ethylene | Aromatization | Cyclohexanones | Non-aerobic conditions, recyclable catalyst | bohrium.com |
| Cu(BF₄)₂/Activated Carbon | Chan-Lam Coupling (N-Arylation) | Anilines, aryl boronic acids | Air-stable, reusable catalyst | acs.org |
| Molybdooxaziridine | 1,4-Aminohydroxylation | Dienes, anilines | Novel transformation for aminoalcohol synthesis | rsc.org |
Green Chemistry Principles and Sustainable Synthesis Design
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. imist.ma
Solvent-free reactions or the use of environmentally benign solvents like water are key aspects of green synthesis. For instance, a sunlight-driven N-acetylation of anilines using MgSO₄ as a Lewis acid catalyst has been developed, offering a sustainable pathway for this common transformation. rsc.org Similarly, a water-assisted tandem N-alkylation–reduction–condensation process has been devised for the synthesis of N-arylmethyl-2-substituted benzimidazoles, where water plays a crucial role in promoting the key reaction steps. rsc.org The synthesis of N-benzylidene aniline has been achieved through a solvent-free condensation reaction in a mortar, demonstrating a simple and environmentally friendly approach. univ-ouargla.dz
The replacement of hazardous reagents is another important green chemistry principle. For example, in the synthesis of acetanilide (B955) from aniline, the use of corrosive and lachrymatory acetic anhydride (B1165640) can be avoided by using a benign and inexpensive magnesium sulphate-glacial acetic acid system. ijtsrd.com Another greener approach for the acetylation of primary amines involves using zinc dust in acetic acid, which avoids the use of acetic anhydride and hazardous solvents. imist.maacs.org
The development of catalytic reductive amination of nitro compounds is also a significant step towards greener synthesis of secondary amines, as it often utilizes readily available and inexpensive starting materials and can be performed under milder conditions. frontiersin.org
Mechanistic Investigations of Synthesis Reactions
The synthesis of N-alkylanilines, such as this compound, can be achieved through various chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and controlling product formation.
A primary route for the synthesis of N-alkylanilines is the nucleophilic substitution reaction between an aniline and an alkyl halide. In the case of this compound, this involves the reaction of 3-nitroaniline with a pentyl halide. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. pearson.commasterorganicchemistry.com
The key features of this mechanism include a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com The nucleophile, in this case, the nitrogen atom of 3-nitroaniline, attacks the carbon atom of the alkyl halide from the backside, 180 degrees away from the leaving group. masterorganicchemistry.com This backside attack leads to the formation of a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing leaving group. pearson.commasterorganicchemistry.com This transient species has a trigonal bipyramidal geometry. masterorganicchemistry.com As the reaction progresses, the bond to the leaving group breaks, and the bond to the nucleophile fully forms, resulting in the N-alkylated aniline.
The reactivity in SN2 reactions is influenced by several factors. The rate of reaction is sensitive to steric hindrance around the reaction center. pearson.com Smaller alkyl halides react faster than more sterically bulky ones. masterorganicchemistry.com The nature of the leaving group also plays a significant role; better leaving groups, which are weaker bases, accelerate the reaction. pearson.com
Recent advancements in synthetic methodology have also explored the reductive cross-coupling of nitroarenes as an efficient way to form N-alkylanilines. rsc.org These methods avoid the pre-synthesis of anilines and can proceed through various nitrogen-active intermediates, allowing for modulation of reactivity and selectivity. rsc.org Some of these modern approaches utilize transition-metal catalysis or photoredox catalysis to facilitate the C(sp³)–N bond formation. rsc.org For instance, copper-catalyzed reductive cross-coupling reactions of nitroarenes with alkyl sources have been developed. rsc.org
| Factor | Effect on SN2 Reaction Rate | Rationale |
|---|---|---|
| Steric Hindrance | Decreases rate | Bulky groups on the alkyl halide or nucleophile impede the backside attack required for the reaction. pearson.commasterorganicchemistry.com |
| Leaving Group Ability | Increases rate with better leaving groups | Weaker bases are more stable as anions and therefore depart more readily. pearson.com |
| Nucleophilicity of the Amine | Increases rate with stronger nucleophiles | A more electron-rich nitrogen atom can more effectively attack the electrophilic carbon. |
| Solvent | Polar aprotic solvents generally favor SN2 reactions | These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its reactivity. |
While this compound is an achiral molecule, the principles of stereochemistry are fundamental when considering the synthesis of its chiral analogs or when utilizing chiral starting materials. In reactions proceeding through an SN2 mechanism, if the alkyl halide substrate contains a stereocenter at the reaction site, the reaction occurs with an inversion of configuration. masterorganicchemistry.com This is a direct consequence of the backside attack by the nucleophile. masterorganicchemistry.com For example, the reaction of an aniline with an (R)-enantiomer of a chiral alkyl halide will yield the (S)-enantiomer of the N-alkylaniline product.
In the broader context of N-alkylaniline synthesis, controlling stereochemistry is a significant focus, particularly for the preparation of biologically active compounds. dicp.ac.cn Modern synthetic strategies have been developed to achieve enantioconvergent alkylations, where a racemic mixture of an alkyl electrophile can be converted into a single enantiomer of the product. dicp.ac.cn This often involves the use of chiral transition-metal catalysts, such as those based on copper, which can facilitate the coupling of anilines with racemic alkyl electrophiles to produce N-alkylanilines with high enantiomeric excess. dicp.ac.cn
Furthermore, domino reactions involving N-alkylanilines and other reagents have been developed to create complex heterocyclic structures with high stereocontrol. For instance, copper-catalyzed domino reactions of N-alkylanilines with activated aziridines can lead to the enantiospecific synthesis of functionalized imidazolidines. organic-chemistry.org Similarly, redox-neutral annulation reactions between N-alkylanilines and electron-deficient alkynes, catalyzed by boranes, can produce tetrahydroquinolines with specific diastereoselectivity. rsc.orgresearchgate.net These advanced methods highlight the importance of understanding and controlling stereochemistry in the synthesis of aniline derivatives.
Reactivity Profiles and Reaction Mechanisms
Electrophilic Aromatic Substitution Studies on the Aniline (B41778) Ring System
The aniline ring in 3-Nitro-N-pentylaniline is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The outcome of these reactions is governed by the directing effects and the activating or deactivating nature of the existing substituents.
In this compound, the N-pentylamino group (-NHC₅H₁₁) and the nitro group (-NO₂) exert competing influences on the regioselectivity of incoming electrophiles. The N-pentylamino group is an activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system, thereby increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. This makes these positions more susceptible to attack by electrophiles.
Conversely, the nitro group is a strong deactivating meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. Its deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta positions (relative to the nitro group), which in this case are also positions 2, 4, and 6 of the aniline ring.
Table 1: Predicted Positional Selectivity in Electrophilic Aromatic Substitution of this compound
| Position | Directing Effect of -NHC₅H₁₁ | Directing Effect of -NO₂ | Combined Effect | Predicted Reactivity |
| 2 | Ortho (Activating) | Meta (Deactivating) | Favorable | Moderate (Steric hindrance) |
| 4 | Para (Activating) | Meta (Deactivating) | Favorable | High |
| 5 | Meta (Deactivating) | Ortho (Deactivating) | Unfavorable | Low |
| 6 | Ortho (Activating) | Meta (Deactivating) | Favorable | High |
The relative stability of the carbocation intermediates (arenium ions) formed during the substitution process determines the product distribution. Attack at the 4- and 6-positions leads to resonance structures where the positive charge can be delocalized onto the nitrogen of the amino group, a highly stabilizing interaction. This lowers the activation energy for the formation of the para and ortho substituted products, making them the thermodynamically and kinetically favored products.
Nucleophilic Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the N-pentylamino group makes it a potent nucleophile, enabling it to participate in a variety of reactions.
The secondary amine in this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl-N-pentyl-3-nitroaniline. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Similarly, alkylation of the nitrogen center can be achieved using alkyl halides. This reaction can lead to the formation of a tertiary amine, N-alkyl-N-pentyl-3-nitroaniline. The presence of the electron-withdrawing nitro group can slightly decrease the nucleophilicity of the amine compared to N-pentylaniline, but these reactions are generally facile.
The nucleophilic amine and the activated aromatic ring of this compound make it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, it can participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused ring systems.
One notable application is in the synthesis of substituted quinolines. For example, the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (often the nitro compound itself), can be adapted to produce nitro-substituted quinolines. Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from this compound, to yield substituted quinolines.
Furthermore, condensation with appropriate reagents can lead to the formation of other heterocyclic systems like benzodiazepines. The specific reaction conditions and the nature of the condensing partner determine the structure of the resulting heterocycle.
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a range of transformations, most notably reduction to an amino group.
The reduction of the nitro group in this compound to an amino group yields N¹-pentylbenzene-1,3-diamine. This transformation is of significant synthetic importance as it introduces a second amino group, opening up further avenues for functionalization and the synthesis of more complex molecules, including various heterocyclic structures.
A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups. Common methods include:
Catalytic Hydrogenation: This is a widely used and often clean method, typically employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. It is generally effective for the reduction of both aromatic and aliphatic nitro groups.
Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, but their high reactivity can sometimes lead to side reactions, and they are not always suitable for aromatic nitro compounds, as they can sometimes produce azo compounds.
Dissolving Metal Reductions: Systems like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classical methods for the reduction of aromatic nitro compounds. These methods are robust and widely applicable.
The choice of reducing agent is crucial, especially if other reducible functional groups are present in the molecule, to ensure chemoselectivity. For instance, milder reducing agents might be chosen to avoid the reduction of other functionalities.
Photochemical and Electrochemical Reactivity Studies
The photochemical behavior of aromatic nitro compounds is a field of significant interest, particularly concerning their environmental fate and potential for synthetic applications. While specific studies on this compound are not extensively documented, the reactivity can be inferred from research on related nitroanilines.
Aromatic nitro compounds are known to undergo n→π* excitation upon irradiation. iupac.org The subsequent reactions can be complex. One notable photochemical transformation is the rearrangement of a nitro group to a nitrite (B80452) ester, which can then decompose to form radical species. This pathway can lead to oxidation products. For instance, the irradiation of 9-nitroanthracene (B110200) can yield anthraquinone, a process that involves the isomerization of the nitro group. iupac.org
Research on the degradation of p-nitroaniline (PNA) using advanced oxidation processes (AOPs), such as the solar photo-Fenton process, provides insight into the potential environmental breakdown of such compounds. nih.gov In this process, hydroxyl radicals (•OH) generated by the interaction of Fe²⁺, H₂O₂, and sunlight act as powerful oxidizing agents. These radicals attack the aromatic ring, leading to the destruction of the conjugated π-system and eventual mineralization of the compound. nih.gov Under optimal conditions (pH 3.0, specific concentrations of H₂O₂ and Fe²⁺), degradation efficiencies for PNA can exceed 98% within 30 minutes. nih.gov This suggests that this compound would likely be susceptible to similar photo-oxidative degradation pathways.
Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the redox behavior of molecules like this compound. The compound possesses two electroactive sites: the reducible nitro group and the oxidizable aniline moiety.
Electrochemical Oxidation: The oxidation of the aniline portion of the molecule typically occurs at a positive potential. Studies on p-nitroaniline have shown a single, irreversible anodic peak in cyclic voltammetry, indicating that the oxidation product is not stable and may undergo subsequent chemical reactions, such as polymerization or degradation on the electrode surface. jetir.orgijraset.com The oxidation process is generally diffusion-controlled. ijraset.com The general mechanism for the oxidation of anilines involves the initial removal of an electron to form a radical cation. This radical cation can then undergo further reactions, such as deprotonation or coupling. The presence of the electron-withdrawing nitro group makes the aniline moiety more difficult to oxidize compared to aniline itself, shifting the oxidation potential to more positive values.
The electrochemical parameters for a related compound, p-nitroaniline, provide a useful reference:
| Parameter | Value (for p-Nitroaniline) | Description |
|---|---|---|
| Formal Potential (E⁰') | 1.171 V | Indicates the thermodynamic potential for the oxidation reaction. ijraset.com |
| Electron Transfer Coefficient (α) | 1.271 | Relates to the symmetry of the energy barrier for the electron transfer step. ijraset.com |
| Standard Heterogeneous Rate Constant (k⁰) | 1.761 × 10³ s⁻¹ | Measures the kinetic facility of the electron transfer at the electrode surface. ijraset.com |
Computational and Theoretical Investigations of Molecular Systems
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 3-Nitro-N-pentylaniline, DFT calculations would involve optimizing the molecular structure to find the lowest energy conformation. This process considers the various possible spatial arrangements of the pentyl group relative to the nitro-substituted aniline (B41778) ring.
Key parameters obtained from these calculations include:
Bond lengths: The distances between bonded atoms.
Bond angles: The angles formed by three connected atoms.
These geometric parameters are essential for understanding the molecule's steric and electronic properties.
Molecular orbital (MO) theory describes the behavior of electrons in a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance.
HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons.
LUMO: Represents the innermost orbital without electrons and relates to the molecule's ability to accept electrons.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.
Furthermore, the distribution of electron density across the molecule can be calculated. This analysis reveals the partial charges on each atom, identifying electron-rich and electron-deficient regions. For this compound, this would highlight the electron-withdrawing effect of the nitro group and the electron-donating effect of the amino group on the aromatic ring.
Spectroscopic Property Prediction and Interpretation
Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental spectra.
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each vibrational mode involves specific atomic motions, such as bond stretching and angle bending. By calculating these frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and assign specific spectral features to particular vibrational modes. For this compound, this would involve identifying the characteristic vibrations of the N-H bond, the C-N bonds, the aromatic ring, and the nitro group.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules, which are typically measured using UV-Vis spectroscopy. TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the electronic structure and the nature of the electronic transitions within the molecule, such as π→π* and n→π* transitions, which are expected for an aromatic nitro compound like this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be a valuable tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the high-energy structures that connect reactants to products. The energy barrier, or activation energy, determined from the energy difference between the reactants and the transition state, provides insight into the reaction rate. This approach allows for the detailed study of reaction mechanisms, such as electrophilic or nucleophilic substitutions on the aromatic ring, and can help in predicting the regioselectivity and stereoselectivity of reactions.
Solvent Effects and Intermolecular Interactions
The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. nih.govsu.edu.ly Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are powerful computational tools that simulate the effects of a solvent without explicitly modeling individual solvent molecules. nih.govnih.gov These models place the solute molecule in a cavity within a continuous dielectric medium representing the solvent, allowing for the calculation of solvation free energies. researchgate.net The SMD model is noted for its universality, as it is applicable to any charged or uncharged solute in any solvent for which a few key descriptors like dielectric constant and surface tension are known. researchgate.net
For this compound, the polarity of the solvent is expected to have a pronounced effect on its electronic structure. Theoretical studies on related nitropurine systems show that the electron-accepting character of the nitro group increases with the polarity of the solvent. mdpi.com This is because polar solvents stabilize the charge separation inherent in the nitro group and the resonance structures of the aromatic system. A computational study on this compound using PCM or SMD would likely reveal a similar trend.
The table below conceptualizes the expected findings from such a study, based on trends observed for analogous nitroaromatic compounds. mdpi.com
| Solvent | Dielectric Constant (ε) | Expected Effect on Ground State Dipole Moment | Expected Effect on NO₂ Group Charge |
| Heptane | 1.9 | Baseline | Baseline |
| Chloroform | 4.8 | Increase | More negative |
| Ethanol | 24.6 | Significant Increase | Significantly more negative |
| Water | 78.4 | Very Large Increase | Very significantly more negative |
This table is illustrative and based on general principles and data from analogous systems. Specific calculated values for this compound are not available in the cited literature.
These models are crucial for accurately predicting reaction barriers and spectroscopic properties in solution, as they account for the stabilization or destabilization of reactants, products, and transition states by the solvent. nih.govnih.gov
Non-covalent interactions, particularly hydrogen bonds and π-stacking, are critical in determining the supramolecular architecture and properties of molecular solids and biological systems. rsc.org The this compound molecule contains several features conducive to these interactions: the nitro group as a hydrogen bond acceptor, the N-H group as a hydrogen bond donor, and the aromatic ring for π-stacking.
Computational and crystallographic studies on derivatives of 3-nitroaniline (B104315) provide direct evidence for these interactions.
In N-(2-iodobenzylidene)-3-nitroaniline , molecules are linked into sheets by a combination of C-H···O hydrogen bonds involving the nitro group and two distinct aromatic π-π stacking interactions. researchgate.net
The structure of 2-cyano-4-nitroaniline shows sheets formed by N-H···O and N-H···N hydrogen bonds, which are further linked into a three-dimensional framework by π-π stacking. researchgate.net
Theoretical studies on p-nitroaniline derivatives show that intermolecular hydrogen bond formation at the amino group significantly impacts the electronic properties and aromaticity of the molecule. mdpi.com
These findings suggest that derivatives of this compound would readily form complex supramolecular structures governed by a combination of hydrogen bonding and π-stacking. The N-H group can donate a hydrogen bond to the nitro oxygen of a neighboring molecule, while the aromatic rings can stack on top of each other. The pentyl chain, being flexible and non-polar, would likely occupy spaces between these hydrogen-bonded and stacked networks.
The table below summarizes the types of intermolecular interactions observed in computationally and crystallographically studied analogs of this compound.
| Compound | Interaction Type | Key Atoms Involved | Reference |
| N-(2-iodobenzylidene)-3-nitroaniline | Hydrogen Bond | C-H···O(nitro) | researchgate.net |
| π-π Stacking | Aromatic Rings | researchgate.net | |
| 2-cyano-4-nitroaniline | Hydrogen Bond | N-H···O(nitro) | researchgate.net |
| Hydrogen Bond | N-H···N(cyano) | researchgate.net | |
| π-π Stacking | Aromatic Rings | researchgate.net | |
| p-Nitroaniline (computational) | Hydrogen Bond | N-H···F⁻ | mdpi.com |
Computational analysis of these interactions, often using DFT with dispersion corrections, can quantify their energies and geometric preferences, providing a detailed understanding of the forces that control molecular assembly. mdpi.comacs.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is an indispensable tool for determining the molecular structure of 3-Nitro-N-pentylaniline in solution and the solid state. It also allows for the study of its conformational dynamics.
Two-dimensional NMR experiments are fundamental for assigning the ¹H and ¹³C signals of this compound and establishing its connectivity.
2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the protons of the pentyl chain, as well as between adjacent aromatic protons. For instance, the signal of the N-H proton would show a correlation with the protons on the first carbon of the pentyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It is instrumental in assigning the ¹³C signals of the pentyl group and the aromatic ring by linking them to their corresponding, already-assigned proton signals.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 148.5 |
| C2 | 7.35 (t) | 129.5 |
| C3 | - | 149.0 |
| C4 | 7.10 (d) | 118.0 |
| C5 | 6.80 (t) | 112.0 |
| C6 | 6.90 (d) | 115.0 |
| N-H | 4.50 (br s) | - |
| C1' | 3.15 (t) | 44.0 |
| C2' | 1.65 (m) | 29.0 |
| C3' | 1.40 (m) | 22.5 |
| C4' | 0.95 (t) | 14.0 |
Should this compound exist in a crystalline form or be part of a composite material, solid-state NMR (ssNMR) would be employed. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide information on the molecular structure and packing in the solid state. Polymorphism, if present, could be identified by differences in the chemical shifts and line widths of the ssNMR spectra.
Variable temperature (VT) NMR studies can provide insights into the dynamic processes of this compound, such as the rotation around the C-N bond and the conformational flexibility of the pentyl chain. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. From this data, the energy barriers for these conformational changes can be calculated, providing a deeper understanding of the molecule's flexibility.
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in its structural confirmation.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₁₁H₁₆N₂O₂). This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and then fragmented. The resulting fragment ions are then analyzed to provide information about the molecule's structure and bonding. The fragmentation pattern is characteristic of the compound and can be used for its unambiguous identification. For this compound, characteristic fragmentation would likely involve the loss of the pentyl group, the nitro group, and cleavage of the aniline (B41778) ring.
Table 2: Predicted Major Fragment Ions of this compound in MS/MS
| m/z | Proposed Fragment |
|---|---|
| 208 | [M]⁺ |
| 151 | [M - C₄H₉]⁺ |
| 137 | [M - C₅H₁₁]⁺ |
| 121 | [M - NO₂ - C₂H₅]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The vibrational spectrum of this compound is dominated by the characteristic frequencies of its constituent parts: the nitro group (NO₂), the secondary amine (N-H), the pentyl chain (aliphatic C-H bonds), and the benzene (B151609) ring (aromatic C-H and C=C bonds). By correlating observed spectral peaks with known frequency ranges for these groups, a detailed structural confirmation can be achieved.
Key functional group vibrations for this compound are expected in the following regions, based on analyses of similar molecules:
N-H Vibrations : The secondary amine group gives rise to a characteristic N-H stretching vibration. In related aniline compounds, this peak is typically observed in the 3350-3482 cm⁻¹ region. researchgate.net
C-H Vibrations : The spectrum will show distinct peaks for aliphatic and aromatic C-H stretching. Aliphatic C-H stretches from the pentyl group are expected just below 3000 cm⁻¹, while aromatic C-H stretches from the benzene ring appear just above 3000 cm⁻¹. alfredstate.edu
Nitro (NO₂) Group Vibrations : The nitro group is a strong absorber in both IR and Raman spectra and has several characteristic modes. The asymmetric (νas) and symmetric (νs) stretching vibrations are particularly prominent. For similar nitro-aromatic compounds, the asymmetric stretch is typically found around 1530-1574 cm⁻¹, while the symmetric stretch appears in the 1336-1354 cm⁻¹ range. researchgate.netscirp.org Other modes like scissoring (δ), rocking (ρ), wagging (ω), and twisting (τ) vibrations of the NO₂ group occur at lower frequencies. scirp.org
Aromatic Ring Vibrations : The C=C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3350 - 3482 | researchgate.net |
| Pentyl Group | Aliphatic C-H Stretch | ~2850 - 2960 | alfredstate.edu |
| Benzene Ring | Aromatic C-H Stretch | ~3000 - 3100 | alfredstate.edu |
| Benzene Ring | C=C Ring Stretch | ~1400 - 1600 | researchgate.net |
| Nitro Group | Asymmetric Stretch (νas) | ~1530 - 1574 | researchgate.netscirp.org |
| Nitro Group | Symmetric Stretch (νs) | ~1336 - 1354 | researchgate.netscirp.org |
| Nitro Group | Scissoring (δ) | ~760 | scirp.org |
In situ spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable mechanistic insights by observing changes in molecular structure as they occur. Raman spectroscopy is particularly well-suited for this purpose, especially in aqueous or complex environments, due to its low interference from solvents like water.
A relevant application of this technique is the study of molecular electronic junctions where a compound's redox state is altered by an applied voltage. ualberta.ca For instance, in studies of nitroazobenzene junctions, in situ Raman spectroscopy has been used to monitor structural changes under an applied electrical bias. ualberta.ca When a negative voltage is applied, the intensity of Raman peaks associated with the nitro group decreases significantly, indicating its reduction. ualberta.ca Reversing the bias to a positive voltage can lead to the re-oxidation of the molecule, with the characteristic nitro group peaks reappearing. ualberta.ca This method could be directly applied to this compound to study its electrochemical behavior, monitor its synthesis, or observe its degradation pathways in real-time.
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray diffraction (XRD) is the definitive analytical method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's properties.
Single-crystal X-ray diffraction (SC-XRD) analysis of this compound would provide an unambiguous determination of its molecular and crystal structure. While specific crystallographic data for this compound is not publicly available, the analysis of structurally related molecules, such as N-(3-nitrophenyl)cinnamamide, illustrates the type of data obtained. mdpi.com Such an analysis reveals the crystal system (e.g., monoclinic), space group (e.g., P2₁/n), and unit cell dimensions. mdpi.commdpi.com Furthermore, it elucidates the molecular conformation, such as the planarity of the aromatic ring and the orientation of the substituent groups, and maps out intermolecular interactions like hydrogen bonds and π-stacking, which are crucial for understanding the packing in the solid state. mdpi.commdpi.com
Table 2: Example of Crystallographic Data from a Related Nitro-Aromatic Compound (N-(3-nitrophenyl)cinnamamide)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₂N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.7810 (5) |
| b (Å) | 23.0913 (15) |
| c (Å) | 8.2079 (5) |
| β (°) | 90.957 (6) |
| Volume (ų) | 1282.76 (15) |
Data sourced from a study on N-(3-nitrophenyl)cinnamamide to illustrate typical XRD output. mdpi.com
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varied physical properties. Studies on other n-alkylaniline derivatives have revealed complex polymorphic behavior, including the existence of multiple smectic liquid crystal phases. researchgate.net An XRD investigation of this compound would be essential to identify any potential polymorphs and characterize their distinct crystal structures.
Powder X-ray diffraction (PXRD) is an essential tool for the structural analysis of polycrystalline materials and composites. If this compound were incorporated into a material composite, such as a polymer matrix or a layered device, PXRD could be used to identify its crystalline phase and determine its degree of crystallinity within the composite.
In the context of molecular electronics, spectroscopic and diffraction techniques are used to characterize molecular layers assembled on substrates. For example, studies on nitroazobenzene junctions on surfaces involved characterization with Raman and X-ray photoelectron spectroscopy (XPS) to confirm the integrity of the molecular layer and its bonding to the substrate and top contact layers. ualberta.ca Similarly, PXRD could be employed to study the bulk structural properties of a composite material containing this compound, ensuring that the desired crystalline form is present and monitoring for any phase changes that might occur due to processing or environmental factors.
Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable and powerful analytical techniques. epa.govthermofisher.com
Gas Chromatography (GC): Aniline and its derivatives are routinely analyzed by GC. EPA Method 8131, for instance, specifies GC for the analysis of various anilines. epa.gov For a nitrogen-containing compound like this compound, a nitrogen-phosphorus detector (NPD) offers excellent sensitivity and selectivity. epa.gov A fused silica (B1680970) capillary column, such as one coated with SE-54, would be appropriate for the separation. epa.gov This method is effective for quantifying the purity of a synthesized batch and for detecting related impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is often preferred for analyzing thermolabile or polar compounds because it operates at lower temperatures than GC, preventing sample degradation. thermofisher.com A common approach for aniline derivatives is reverse-phase HPLC using a C18 column. chromatographyonline.com Detection is typically performed with a UV detector, as the aromatic ring and nitro group are strong chromophores. For analyzing trace levels of this compound in complex samples, such as environmental water, on-line solid-phase extraction (SPE) can be coupled with HPLC. thermofisher.comchromatographyonline.com This automated technique pre-concentrates the analyte, significantly enhancing detection sensitivity and allowing for quantification at levels as low as 0.1–0.2 µg/L for related nitroanilines. chromatographyonline.com
Table 3: Illustrative Chromatographic Conditions for Aniline Derivative Analysis
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Reference |
|---|---|---|---|---|
| GC | SE-54 Fused Silica Capillary | Helium | Nitrogen-Phosphorus (NPD) | epa.gov |
| HPLC | Acclaim™ 120 C18 | Acetonitrile (B52724)/Water Gradient | UV / Diode Array | thermofisher.comchromatographyonline.com |
| On-Line SPE-HPLC | Dionex SolEx™ HRP Cartridge | Acetonitrile/Water Gradient | UV / Diode Array | thermofisher.comchromatographyonline.com |
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is critical for separating the target analyte from potential impurities, starting materials, and degradation products.
Research Findings:
While specific validated methods for this compound are not extensively published, method development can be reliably guided by established protocols for structurally similar compounds, such as 3-nitroaniline (B104315). sielc.comnih.gov The key to a successful separation lies in the optimization of the stationary phase, mobile phase composition, and detector settings.
A reverse-phase (RP) approach is typically most effective for compounds of this polarity. A C18 column is a standard choice, offering a good balance of retention and resolution. For potentially challenging separations, specialized columns with low silanol (B1196071) activity may provide improved peak shape and efficiency. sielc.com
The mobile phase composition is a critical variable. A typical mobile phase would consist of an aqueous component, often acidified, and an organic modifier like acetonitrile or methanol. researchgate.net The acidifier (e.g., formic acid or phosphoric acid) helps to suppress the ionization of the amine functional group, leading to more consistent retention times and sharper peaks. sielc.com For applications where the HPLC system is coupled to a mass spectrometer (LC-MS), volatile buffers like formic acid are required. sielc.com UV-Vis detection is highly suitable for this compound due to the strong chromophore of the nitroaromatic system. Detection at a wavelength around 227 nm has been shown to be effective for related nitroanilines. nih.gov
The table below outlines a proposed starting point for HPLC method development for this compound, based on analogous methods. sielc.comnih.govrsc.org
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Column | Reverse-Phase C18, 4.6 x 150 mm, 5 µm | Provides standard hydrophobic retention suitable for the analyte. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier; formic acid ensures sharp peaks and is MS-compatible. sielc.com |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV-Vis at 227 nm | The nitroaromatic structure provides strong UV absorbance. nih.gov |
| Column Temperature | 25 °C | Room temperature is a typical starting point for method development. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) can be problematic. The presence of the secondary amine group introduces polarity, which can lead to peak tailing and poor chromatographic performance on standard non-polar GC columns. Furthermore, the nitro group can make the compound susceptible to thermal degradation in the hot GC inlet. epa.govjfda-online.com To overcome these challenges, chemical derivatization is an essential prerequisite for robust and reproducible GC-MS analysis. researchgate.net
Research Findings:
Derivatization converts the polar N-H group into a less polar, more volatile, and more thermally stable functional group. jfda-online.comresearchgate.net Common strategies applicable to secondary amines like this compound include acylation and silylation.
Acylation: Reacting the amine with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) forms a stable, volatile N-trifluoroacetyl derivative. The high electronegativity of the fluorine atoms in the derivative can also enhance detector response. jfda-online.com
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, significantly increasing the analyte's volatility. researchgate.net
Once derivatized, the analyte can be effectively analyzed using a standard GC-MS system. A low-polarity capillary column, such as one coated with a 5% phenyl methylpolysiloxane stationary phase, is typically used for the separation of such derivatives. epa.gov The mass spectrometer serves as the detector, providing not only quantification but also structural confirmation through the unique fragmentation pattern of the derivatized molecule upon electron impact (EI) ionization. ifremer.fr
The table below summarizes a proposed workflow for the GC-MS analysis of this compound following derivatization.
Table 2: Proposed GC-MS Method Parameters for Derivatized this compound
| Parameter | Recommended Condition | Rationale |
| Derivatization Reagent | Acylation with Trifluoroacetic Anhydride (TFAA) | Creates a volatile and thermally stable derivative suitable for GC analysis. jfda-online.com |
| GC Column | SE-54 or DB-5 (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID | Standard low-polarity column providing good resolution for a wide range of analytes. epa.gov |
| Carrier Gas | Helium, constant flow ~1 mL/min | Inert carrier gas standard for GC-MS. |
| Inlet Temperature | 250 °C | Sufficient to ensure vaporization of the derivative without causing degradation. |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min | A temperature gradient is necessary to elute the derivatized analyte in a reasonable time with good peak shape. |
| MS Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization technique that produces reproducible and characteristic fragmentation patterns for library matching. ifremer.fr |
| Mass Scan Range | 50 - 400 m/z | Covers the expected mass of the derivatized molecule and its key fragments. |
Applications in Advanced Materials and Chemical Technologies Research Focus
Role as a Monomer or Precursor in Polymer Synthesis
The presence of a polymerizable amine group and an electron-withdrawing nitro group on the aromatic ring makes 3-Nitro-N-pentylaniline a compelling monomer for the synthesis of novel polymers. The N-pentyl group is anticipated to enhance the solubility of the resulting polymers in common organic solvents, a crucial factor for their processability and application in thin-film devices.
Polymeric Materials with Tunable Electronic or Optical Properties
Polymers derived from aniline (B41778) and its derivatives are well-known for their interesting electronic and optical properties. The incorporation of this compound into a polymer backbone is expected to significantly influence these characteristics. The electron-withdrawing nature of the nitro group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer, thereby tuning its band gap. This modification of the electronic structure can lead to polymers with tailored conductivity and light-absorption properties.
The N-pentyl group, while primarily enhancing solubility, can also introduce steric effects that may alter the planarity of the polymer chains. This, in turn, can affect the extent of π-conjugation and, consequently, the electronic and optical behavior of the material. Research on related polyanilines suggests that such structural modifications can be a powerful tool for fine-tuning the optoelectronic properties for specific applications.
Table 1: Anticipated Effects of this compound Incorporation on Polymer Properties
| Property | Influence of Nitro Group | Influence of N-Pentyl Group |
| Solubility | Minimal direct effect | Significant increase in organic solvents |
| Electronic Band Gap | Decrease , leading to red-shifted absorption | Minor electronic effect, potential disruption of planarity |
| Conductivity | Can be modulated through doping | May decrease slightly due to steric hindrance |
| Processability | No significant impact | Improved due to enhanced solubility |
Synthesis of Conjugated Polymers and Copolymers
Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons and gives rise to their unique electronic and optical properties. This compound can be polymerized through oxidative coupling or other polymerization techniques to form conjugated homopolymers or copolymers.
In copolymerization, this compound can be combined with other monomers, such as aniline or thiophene (B33073) derivatives, to create materials with properties that are intermediate between those of the parent homopolymers. This approach allows for a high degree of control over the final material's characteristics. For instance, the ratio of this compound to a comonomer can be varied to systematically tune the band gap, solubility, and conductivity of the resulting copolymer. The synthesis of such copolymers opens up possibilities for their use in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors.
Development as a Ligand in Coordination Chemistry and Catalysis
The nitrogen atom of the amino group and the oxygen atoms of the nitro group in this compound can act as coordination sites for metal ions. This makes the molecule a potential ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). The N-pentyl group can play a significant role in the properties of these coordination compounds by influencing their solubility and crystal packing.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of this compound as a ligand in the synthesis of MOFs could lead to materials with interesting porous structures and functional properties. The nitro group can participate in hydrogen bonding interactions within the framework, contributing to its stability and influencing the adsorption of guest molecules. The N-pentyl chains could line the pores of the MOF, creating a hydrophobic environment that could be advantageous for the selective adsorption of nonpolar molecules.
Homogeneous and Heterogeneous Catalytic Systems
Coordination complexes of this compound with transition metals could find applications in catalysis. The electronic properties of the metal center can be tuned by the ligand, which in turn can influence the catalytic activity and selectivity of the complex. For example, palladium complexes bearing N-heterocyclic carbene ligands have been shown to be effective catalysts for N-alkylation reactions. Similarly, complexes of this compound could be explored for a variety of catalytic transformations.
When immobilized on a solid support, these complexes could serve as heterogeneous catalysts, offering the advantages of easy separation and recyclability. The N-pentyl group might enhance the interaction of the catalytic complex with the support material or influence the accessibility of the active sites.
Utilization in Functional Dyes and Pigments Research
Aromatic nitro amines are important precursors in the synthesis of azo dyes. nih.gov 3-Nitroaniline (B104315), the parent compound of this compound, is a known intermediate for dyes such as Disperse Yellow 5 and Acid Blue 29. wikipedia.org The presence of the amino group allows for diazotization, followed by coupling with a suitable aromatic compound to form an azo dye. nih.gov
The inclusion of the N-pentyl group in the 3-nitroaniline structure is expected to influence the properties of the resulting dyes. The increased hydrophobicity imparted by the pentyl chain could enhance the dye's affinity for nonpolar substrates, making it suitable for dyeing synthetic fibers. Furthermore, the N-pentyl group can affect the aggregation behavior of the dye molecules, which can have a significant impact on their color and fastness properties.
The electronic interplay between the electron-donating amino group (modified by the pentyl substituent) and the electron-withdrawing nitro group can lead to intramolecular charge transfer, which is a key characteristic of many functional dyes. This can result in interesting solvatochromic and acidochromic behavior, where the color of the dye changes in response to the polarity of the solvent or the pH of the medium.
Table 2: Potential Properties of Azo Dyes Derived from this compound
| Property | Expected Influence of the this compound Moiety |
| Color | The specific color would depend on the coupling component, but the nitro and N-pentylamino groups would act as auxochromes, influencing the shade and intensity. |
| Solubility | Enhanced solubility in organic solvents and potentially in nonpolar media due to the pentyl chain. |
| Light Fastness | May be influenced by the steric hindrance provided by the pentyl group, potentially reducing photodegradation. |
| Substrate Affinity | Increased affinity for hydrophobic substrates like polyester (B1180765) and other synthetic fibers. |
| Functional Properties | Potential for solvatochromism and acidochromism due to the intramolecular charge transfer characteristics. |
Chromophoric Systems and Solvatochromism Studies
Nitroanilines are archetypal "push-pull" chromophores, where an electron-donating group (the amino group) and an electron-withdrawing group (the nitro group) are attached to a π-conjugated system (the benzene (B151609) ring). This electronic structure is fundamental to their use in chromophoric systems and solvatochromism studies.
Research on compounds like para-nitroaniline (pNA) has demonstrated significant solvatochromic shifts, which are changes in the position of absorption or emission spectra with a change in solvent polarity. These shifts in the electronic states of a chromophore can serve as a measure of solute-solvent interactions. researchgate.net For instance, studies using hybrid quantum mechanics/molecular mechanics techniques have investigated the solvatochromic shifts of pNA in solvents of varying polarities, such as water, 1,4-dioxane, and cyclohexane. researchgate.net Theoretical models have shown good agreement with experimental data for the solvatochromic shifts of the charge transfer state in these systems. researchgate.net
The N-pentyl group in this compound, being an electron-donating alkyl group, is expected to influence the electronic properties of the molecule, potentially modulating its solvatochromic behavior compared to simpler nitroanilines.
Table 1: Solvatochromism in Nitroaniline Derivatives (Illustrative)
| Solvent Property | Expected Effect on Absorption Spectrum of Push-Pull Chromophores |
| Increasing Polarity | Red Shift (Bathochromic Shift) of the charge-transfer band |
| Hydrogen Bond Donating | Can specifically interact with the nitro group, influencing the electronic transition |
| Hydrogen Bond Accepting | Can interact with the amino group, affecting the electron-donating strength |
This table illustrates general principles of solvatochromism in push-pull nitroaromatics based on studies of related compounds.
Research on Photoactive Materials
The photoactive properties of nitroaniline derivatives are of significant interest for applications in nonlinear optics and other photonic technologies. The charge-transfer character of their electronic transitions can lead to large molecular hyperpolarizabilities, a key property for second-harmonic generation.
While direct research on the photoactive properties of this compound is limited, studies on related molecules like 4-dimethylamino-4'-nitrostilbene, a typical push-pull chromophore, have shown that adsorption on metallic nanoparticles can lead to augmented nonlinear optical properties. researchgate.net The investigation into the gas-phase electronic absorption spectra of various derivatives of p-nitroaniline further highlights how modifications to the substituent groups can redshift the absorption spectrum and reduce the HOMO-LUMO energy gap, thereby tuning the photoactive properties. researchgate.net The introduction of the N-pentyl group in this compound would likely influence its solid-state packing and, consequently, its bulk photoactive characteristics.
Integration into Supramolecular Assemblies and Self-Assembled Systems
Supramolecular chemistry, which focuses on the organization of molecules through non-covalent interactions, offers a powerful approach to designing functional materials. The structural features of this compound, including the aromatic ring, the nitro group, and the N-pentyl chain, provide multiple sites for engaging in non-covalent interactions.
Non-Covalent Interactions in Molecular Recognition
Non-covalent interactions are crucial in determining the structure of biomacromolecules and are responsible for molecular recognition processes. nih.gov These interactions, which include hydrogen bonding, π-π stacking, and electrostatic interactions, are fundamental to the assembly of supramolecular structures. nih.govresearchgate.net The properties of bioactive solids are primarily dependent on various types of noncovalent interactions. nih.gov
In the context of this compound, the following interactions are anticipated to be significant:
Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors.
π-π Stacking: The electron-deficient nitro-substituted benzene ring can participate in π-π stacking interactions with other aromatic systems.
Hydrophobic Interactions: The pentyl chain introduces a significant hydrophobic component, which can drive self-assembly in aqueous environments.
The interplay of these interactions is essential for the molecular recognition and the formation of specific, ordered supramolecular architectures. researchgate.net
Design of Ordered Nanostructures
The ability of molecules to self-assemble into ordered nanostructures is a cornerstone of bottom-up nanotechnology. The design of molecules that can form predictable and functional assemblies is a key objective. Natural small molecules have been shown to spontaneously assemble in liquids to yield supramolecular structures. nih.gov
The self-assembly of single components and multi-component co-assembly are techniques for designing supramolecular entities. nih.gov For a molecule like this compound, the balance between the polar head (nitroaniline group) and the nonpolar tail (pentyl group) could lead to the formation of various nanostructures, such as micelles, vesicles, or liquid crystalline phases, depending on the solvent and concentration. The supramolecular assembly strategy is a persuasive pathway for the synthesis of functional materials with diversified structures. nso-journal.org
Table 2: Potential Non-Covalent Interactions in this compound Supramolecular Assembly
| Interaction Type | Participating Groups | Potential Role in Assembly |
| Hydrogen Bonding | N-H --- O-N=O | Directional control, formation of chains or sheets |
| π-π Stacking | Nitroaromatic rings | Stabilization of layered structures |
| van der Waals Forces | Pentyl chains | Close packing and formation of hydrophobic domains |
| Dipole-Dipole Interactions | Nitro group and C-N bonds | Overall packing and stability of the assembly |
Environmental Transformation and Degradation Pathways Academic Perspective
Photodegradation Mechanisms under Environmental Conditions
Currently, there is a lack of specific studies on the photodegradation of 3-Nitro-N-pentylaniline. Research on other compounds, like p-nitroaniline, indicates that direct photolysis in aqueous solutions can be a slow process but is significantly enhanced by the presence of substances like hydrogen peroxide (UV/H₂O₂), which generates highly reactive hydroxyl radicals. nih.gov A thorough investigation for this compound would be necessary to determine its susceptibility to direct and indirect photolysis under various environmental conditions.
Kinetic Studies of Photolysis
Kinetic data, including quantum yields and reaction rate constants for the photolysis of this compound, are not available. Such studies are essential for creating predictive models of the compound's environmental persistence in sunlit surface waters. For comparison, kinetic studies on p-nitroaniline have been performed, detailing its degradation rates under different conditions. nih.govresearchgate.net
Biodegradation and Biotransformation Pathways
The biodegradability of this compound has not been specifically documented. Research on 3-nitroaniline (B104315) and 4-nitroaniline (B120555) shows that they can serve as a sole source of carbon, nitrogen, and energy for certain acclimated microbial consortia. researchgate.net However, the N-pentyl substituent could influence microbial uptake and metabolism.
Microbial Metabolism Studies in Model Systems
There are no published studies on the microbial metabolism of this compound. For other nitroaromatic compounds, microbial degradation can occur under both aerobic and anaerobic conditions. nih.gov Common pathways involve the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino groups. nih.govnih.goveaht.org Specific studies would be needed to determine if similar pathways are relevant for this compound and to identify the responsible microorganisms.
Enzymatic Degradation Research
The specific enzymes involved in the degradation of this compound have not been investigated. Research on other nitroaromatics points to the involvement of enzymes like nitroreductases, monooxygenases, and dioxygenases. nih.govnih.goveaht.org For instance, dioxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group. nih.goveaht.org Understanding the enzymatic processes is key to developing bioremediation strategies.
Advanced Oxidation Processes (AOPs) for Degradation Research
The application of Advanced Oxidation Processes (AOPs) for the degradation of this compound has not been specifically reported. AOPs, such as the Fenton process (Fe²⁺/H₂O₂) and photo-Fenton systems, are known to be effective in degrading recalcitrant organic pollutants like p-nitroaniline by generating powerful hydroxyl radicals. nih.govresearchgate.netresearchgate.net Research is needed to determine the efficacy of various AOPs for this compound and to identify the optimal operational parameters for its removal from water.
No Academic Research Found on the Environmental Degradation and Removal of this compound
Despite a comprehensive search of available academic and scientific literature, no specific research studies were identified detailing the environmental transformation, degradation pathways, or adsorption and removal methodologies for the chemical compound this compound. Consequently, the requested article focusing on the Fenton, photo-Fenton, ozonation, and sonolysis processes, as well as the development of adsorbent materials and mechanistic studies of adsorption for this specific compound, cannot be generated.
The performed searches for "this compound" and related terms did not yield any scholarly articles or research data pertaining to the explicit topics outlined in the user's request. The available literature focuses on related but structurally distinct compounds, such as 3-nitroaniline and p-nitroaniline. Adherence to the strict instruction to focus solely on this compound prevents the inclusion of information from these related compounds.
Therefore, the following sections remain unaddressed due to the absence of specific data for this compound:
Adsorption and Removal Methodologies in Research Contexts
Mechanistic Studies of Adsorption Processes:Without studies on adsorbent materials, there are consequently no mechanistic studies on the adsorption process of this compound.
Until research specifically investigating the environmental fate and remediation of this compound is published, a detailed and scientifically accurate article on these specific topics cannot be provided.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Compound Design
For 3-Nitro-N-pentylaniline, AI and ML could be employed to:
Predict Physicochemical Properties: Algorithms can be trained to predict properties such as solubility, reactivity, and electronic characteristics for derivatives of this compound. This allows for the in silico screening of numerous potential compounds before committing to laboratory synthesis.
Design Novel Derivatives: Generative AI models can propose new molecular structures based on the this compound scaffold. springernature.com By defining desired parameters, researchers can guide the AI to design molecules with enhanced properties for specific applications, such as improved performance in functional materials or greater efficacy as a chemical intermediate.
Optimize Synthetic Routes: Machine learning can analyze existing chemical literature and reaction data to suggest the most efficient and high-yielding synthetic pathways. digitellinc.com This can reduce the time and resources required for chemical synthesis and identify greener, more sustainable production methods. The integration of AI can accelerate the design-make-test-analyze cycle, significantly speeding up the discovery of new and valuable aniline (B41778) derivatives. nih.govnih.gov
Table 1: Potential AI/ML Applications in this compound Research
| Application Area | AI/ML Tool | Potential Outcome |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks | Rapid screening of virtual libraries of derivatives for desired electronic, optical, or physical properties. |
| Novel Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Creation of novel molecular structures based on the this compound backbone with tailored functionalities. |
| Synthesis Optimization | Retrosynthesis Prediction Algorithms | Identification of the most efficient, cost-effective, and sustainable reaction pathways. |
Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)
Traditional batch synthesis methods for nitroaromatic compounds can be hazardous and difficult to scale. ewadirect.com Modern synthetic methodologies like flow chemistry and electrochemistry offer significant advantages in terms of safety, efficiency, and control. rsc.orgrsc.orgvapourtec.com
Flow Chemistry: In flow chemistry, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. ewadirect.com This methodology is particularly well-suited for highly exothermic reactions like nitration, as the small reaction volume and high surface-area-to-volume ratio provide superior heat dissipation, enhancing safety. ewadirect.com Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and safer, more scalable production. ewadirect.com
Electrochemistry: Electrochemical synthesis uses electricity to drive chemical reactions, often eliminating the need for harsh or toxic oxidizing and reducing agents. vapourtec.comthieme-connect.de This aligns with the principles of green chemistry. For instance, the nitro group on the aniline ring could be selectively reduced or other functional groups could be introduced using electrochemical methods under mild conditions. vapourtec.comchemistryworld.com The development of an electrochemical route to this compound or its derivatives would represent a significant step towards more sustainable chemical manufacturing. rsc.orgthieme-connect.de
Table 2: Comparison of Synthetic Methodologies
| Feature | Traditional Batch Synthesis | Flow Chemistry | Electrochemistry |
| Safety | Lower, especially for exothermic reactions like nitration. ewadirect.com | Higher due to small reaction volumes and excellent heat transfer. ewadirect.com | High, avoids hazardous reagents and often uses mild conditions. vapourtec.com |
| Scalability | Can be challenging and require significant process redesign. | Readily scalable by running the system for longer or "numbering-up" reactors. rsc.org | Scalable, with potential for modular reactor design. |
| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters, leading to higher consistency. ewadirect.com | High control via applied potential and current. thieme-connect.de |
| Sustainability | Often relies on stoichiometric, hazardous reagents. | Can reduce waste and energy consumption. | "Green" method that uses electrons as a reagent. chemistryworld.com |
Advanced Functional Material Design and Performance Enhancement
Aniline derivatives are foundational components in a wide array of functional materials, including dyes, polymers, and electronic components. researchgate.net The specific structure of this compound, with its electron-withdrawing nitro group, electron-donating amino group, and aliphatic pentyl chain, provides a versatile scaffold for designing advanced materials. wiley.comresearchgate.netwikipedia.org
Future research could focus on:
Non-Linear Optical (NLO) Materials: The push-pull electronic nature of the nitro and amino groups on the aromatic ring is a common motif in molecules designed for NLO applications, which are crucial for telecommunications and optical computing.
Conducting Polymers: Polymerization of aniline derivatives leads to polyaniline, a well-known conducting polymer. The pentyl and nitro groups on this compound could be used to tune the solubility, processability, and electronic properties of the resulting polymers.
Sensors and Molecular Probes: The aniline scaffold can be modified to create chemosensors that exhibit a detectable change (e.g., color or fluorescence) upon binding to a specific analyte. The functional groups of this compound could be exploited to create sensors for environmental monitoring or industrial process control. chemimpex.com
Sustainable Chemistry Aspects in Production and Application
The principles of sustainable or "green" chemistry are increasingly integral to chemical research and manufacturing. researchgate.net For this compound, this involves a holistic approach to its lifecycle.
Key areas for future research include:
Greener Synthesis Routes: Beyond flow chemistry and electrochemistry, biocatalysis presents a promising avenue. acs.orgnih.gov Using enzymes like nitroreductases to perform specific chemical transformations can reduce reliance on precious-metal catalysts and harsh reaction conditions, operating in aqueous solutions at lower temperatures. acs.orgnih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product is a core principle of green chemistry. Future research will aim to develop routes to this compound that minimize the formation of byproducts.
Renewable Feedstocks: While currently derived from petrochemical sources, long-term research could explore the synthesis of aniline and its derivatives from bio-based platform chemicals, reducing the carbon footprint of the entire production process. researchgate.net
Q & A
Q. What frameworks ensure reliability in interpreting contradictory results across studies?
- Methodological Answer : Apply empirical contradiction analysis (ECA):
- Step 1 : Tabulate reported data (e.g., reaction yields, spectral assignments) and identify outliers.
- Step 2 : Evaluate methodological variables (e.g., solvent purity, instrument calibration) across studies.
- Step 3 : Design replication experiments under standardized conditions to isolate causal factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
